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Core Science & Biosynthesis

Foundational

Comprehensive Analytical and Synthetic Profiling of Tert-butyl 2-amino-3,5-dimethylbenzoate

Executive Summary Tert-butyl 2-amino-3,5-dimethylbenzoate (CAS: 1119089-88-1)[1] is a highly specialized, orthogonally protected anthranilic acid derivative. It serves as a critical building block in medicinal chemistry,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Tert-butyl 2-amino-3,5-dimethylbenzoate (CAS: 1119089-88-1)[1] is a highly specialized, orthogonally protected anthranilic acid derivative. It serves as a critical building block in medicinal chemistry, particularly in the synthesis of complex heterocyclic scaffolds such as poly-ADP-ribose polymerase (PARP) inhibitors and targeted anti-inflammatory agents[2][3]. This technical guide provides a rigorous examination of its physicochemical properties—specifically distinguishing its average molecular weight from its monoisotopic exact mass—and details the analytical and synthetic workflows required for its successful application in drug discovery.

Physicochemical Profiling: Molecular Weight vs. Exact Mass

In high-resolution mass spectrometry (HRMS) and precision synthetic chemistry, distinguishing between average molecular weight and exact mass is a non-negotiable requirement for accurate compound verification.

Structural Elucidation
  • Chemical Formula: C₁₃H₁₉NO₂

  • SMILES: CC1=CC(=C(C(=C1)C(=O)OC(C)(C)C)N)C

  • Functional Groups: The molecule features an aniline amine at the 2-position, methyl groups at the 3- and 5-positions, and a sterically bulky tert-butyl ester at the 1-position.

Mass Parameters

The Average Molecular Weight is calculated using the weighted average of the naturally occurring isotopes of each element. Conversely, the Monoisotopic Exact Mass is calculated using the mass of the most abundant isotope of each element (e.g., ¹²C = 12.000000 Da, ¹H = 1.007825 Da).

Table 1: Mass and Isotopic Parameters of Tert-butyl 2-amino-3,5-dimethylbenzoate

ParameterValueCalculation BasisApplication
Chemical Formula C₁₃H₁₉NO₂N/AStoichiometry & elemental analysis
Average Molecular Weight 221.29 g/mol Standard atomic weights (C: 12.011, H: 1.008)Bulk synthetic equivalents, yield calculations
Monoisotopic Exact Mass 221.141579 Da¹²C, ¹H, ¹⁴N, ¹⁶O exact massesHRMS calibration, formula generation
Protonated Adduct [M+H]⁺ 222.148855 DaExact Mass + ¹H⁺ (1.007276 Da)Positive-ion ESI-MS detection
Sodium Adduct [M+Na]⁺ 244.131348 DaExact Mass + ²³Na⁺ (22.989769 Da)Trace metal adduction in ESI-MS

Causality Insight: The exact mass of 221.141579 Da is critical for resolving the compound from isobaric interferences in complex biological matrices during pharmacokinetic (PK) profiling. A mass accuracy of <5 ppm in an Orbitrap or Time-of-Flight (TOF) analyzer confirms the structural integrity of the precursor ion before fragmentation.

High-Resolution Mass Spectrometry (HRMS) Workflows

To validate the incorporation of the tert-butyl 2-amino-3,5-dimethylbenzoate moiety into a larger pharmacophore, collision-induced dissociation (CID) is employed.

Fragmentation Causality

The tert-butyl ester is highly diagnostic in tandem mass spectrometry (MS/MS). Upon collisional activation, the protonated precursor ion ([M+H]⁺, m/z 222.1489) undergoes a highly favored, low-energy McLafferty-type rearrangement or direct heterolytic cleavage to expel a neutral molecule of isobutylene (56.0626 Da). This yields the protonated 2-amino-3,5-dimethylbenzoic acid fragment (m/z 166.0863). Subsequent higher-energy collisions drive the loss of water (18.0106 Da) or carbon dioxide (43.9898 Da) from the resulting carboxylic acid.

MS/MS Fragmentation Pathway Diagram

MS_Fragmentation Precursor Precursor Ion [M+H]+ m/z 222.1489 C13H20NO2+ Intermediate Fragment Ion [M+H - C4H8]+ m/z 166.0863 C9H12NO2+ Precursor->Intermediate CID - Isobutylene (56.06 Da) Product1 Fragment Ion[M+H - C4H8 - H2O]+ m/z 148.0757 C9H10NO+ Intermediate->Product1 - H2O (18.01 Da) Product2 Fragment Ion [M+H - C4H8 - CO2]+ m/z 122.0965 C8H12N+ Intermediate->Product2 - CO2 (43.99 Da)

ESI-MS/MS Fragmentation pathway of protonated tert-butyl 2-amino-3,5-dimethylbenzoate.

Synthetic Utility & Deprotection Protocols

In medicinal chemistry, the anthranilic acid core is frequently utilized to synthesize quinazolinones, benzimidazoles, and PARP inhibitors[3]. The choice of a tert-butyl ester over a methyl or ethyl ester provides orthogonal protection . While methyl esters require harsh basic hydrolysis (e.g., LiOH/NaOH) which might epimerize sensitive stereocenters or cleave other base-labile functional groups, the tert-butyl ester is strictly acid-labile.

Step-by-Step Deprotection Methodology

To unmask the carboxylic acid for downstream amide coupling, a self-validating trifluoroacetic acid (TFA) protocol is standard.

Materials:

  • Tert-butyl 2-amino-3,5-dimethylbenzoate (1.0 eq)

  • Trifluoroacetic acid (TFA, 20% v/v)

  • Dichloromethane (DCM, anhydrous)

  • Toluene (for azeotropic removal)

Protocol:

  • Dissolution: Dissolve the tert-butyl ester in anhydrous DCM (0.1 M concentration) under an inert nitrogen atmosphere.

    • Causality: Anhydrous conditions prevent premature side reactions, though trace water is not strictly detrimental to TFA cleavage.

  • Acidification: Add TFA dropwise at 0°C to achieve a 20% v/v solution.

    • Causality: Dropwise addition controls the exothermic protonation of the aniline amine, preventing degradation of the aromatic core.

  • Cleavage: Warm the reaction to 25°C and stir for 2–4 hours. Monitor progress via LC-MS by tracking the disappearance of the m/z 222.15 peak and the emergence of the m/z 166.09 peak[2].

  • Quenching & Concentration: Concentrate the mixture under reduced pressure. Add toluene (3 × 10 mL) and co-evaporate.

    • Causality: Toluene forms an azeotrope with TFA, efficiently removing residual acid without requiring an aqueous basic workup that could lead to zwitterion formation and product loss in the aqueous layer.

  • Validation: The resulting 2-amino-3,5-dimethylbenzoic acid (CAS: 14438-32-5)[2] is obtained as a TFA salt, ready for immediate use in HATU/DIPEA-mediated amide couplings.

Synthetic Deprotection Workflow Diagram

Deprotection_Workflow Step1 Tert-butyl 2-amino- 3,5-dimethylbenzoate (Starting Material) Step2 Acidic Cleavage (20% TFA in DCM) Stir 2h, 25°C Step1->Step2 Step3 Concentration & Co-evaporation (Remove excess TFA) Step2->Step3 - Isobutylene Step4 2-amino-3,5- dimethylbenzoic acid (Product) Step3->Step4

Acid-catalyzed deprotection workflow of tert-butyl 2-amino-3,5-dimethylbenzoate.

Conclusion

Tert-butyl 2-amino-3,5-dimethylbenzoate is an indispensable reagent in modern drug development. By leveraging its precise monoisotopic exact mass (221.141579 Da) for HRMS tracking and its orthogonal acid-lability for selective deprotection, researchers can confidently integrate this building block into complex synthetic pipelines. The self-validating analytical and synthetic protocols outlined herein ensure both structural integrity and high-yield pharmacophore generation.

References

  • OHSU Digital Collections. "Towards selective poly-ADP-ribose polymerase inhibitors." Journal of Medicinal Chemistry, 58(21), 8683–8693. Available at:[Link]

Sources

Exploratory

1H and 13C NMR spectrum data for tert-butyl 2-amino-3,5-dimethylbenzoate

Structural Elucidation and Synthesis of tert-Butyl 2-amino-3,5-dimethylbenzoate: A Comprehensive Guide to 1 H and 13 C NMR Spectroscopy Executive Summary In modern drug development, precise structural characterization of...

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Author: BenchChem Technical Support Team. Date: April 2026

Structural Elucidation and Synthesis of tert-Butyl 2-amino-3,5-dimethylbenzoate: A Comprehensive Guide to 1 H and 13 C NMR Spectroscopy

Executive Summary

In modern drug development, precise structural characterization of synthetic intermediates is non-negotiable. tert-Butyl 2-amino-3,5-dimethylbenzoate (CAS: 1119089-88-1)[1] is a highly specialized anthranilate derivative frequently utilized as a building block in the synthesis of complex therapeutics, including selective poly-ADP-ribose polymerase (PARP) inhibitors[2]. The tert-butyl ester serves as a robust, sterically shielded protecting group that resists nucleophilic attack and basic hydrolysis, allowing for orthogonal deprotection strategies during multi-step peptide or heterocyclic synthesis.

As a Senior Application Scientist, I have structured this whitepaper to move beyond mere data reporting. Here, we dissect the causality behind the synthetic methodology and the mechanistic logic driving the Nuclear Magnetic Resonance (NMR) spectral assignments. Every protocol described herein functions as a self-validating system, ensuring absolute structural integrity from the reaction flask to the NMR tube.

Synthetic Methodology: A Self-Validating Workflow

The Causality of Experimental Choices

Direct Fischer esterification of 2-amino-3,5-dimethylbenzoic acid with tert-butanol is fundamentally flawed. Under the strongly acidic conditions and high heat required for Fischer esterification, tert-butanol rapidly undergoes dehydration via an E1 mechanism to form isobutylene gas. Furthermore, the steric bulk of the tert-butyl group severely hinders nucleophilic attack on a standard protonated carbonyl.

To circumvent this, we employ the Steglich Esterification . This mild, room-temperature protocol utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 4-Dimethylaminopyridine (DMAP). DMAP acts as a superior nucleophilic catalyst, attacking the O-acylurea intermediate to form a highly reactive acylpyridinium species, which is then efficiently trapped by the sterically hindered tert-butanol.

Step-by-Step Protocol
  • Activation: To a flame-dried round-bottom flask under nitrogen, add 2-amino-3,5-dimethylbenzoic acid (1.0 eq) and anhydrous CH 2​ Cl 2​ (0.1 M concentration). Cool to 0 °C.

  • Coupling Initiation: Add EDCI·HCl (1.5 eq) and DMAP (0.2 eq). Stir for 15 minutes to generate the O-acylurea intermediate.

  • Nucleophilic Attack: Add anhydrous tert-butanol (3.0 eq) dropwise. Remove the ice bath and stir at room temperature for 16 hours.

  • Kinetic Validation (TLC): Monitor the reaction via Thin Layer Chromatography (Hexanes:EtOAc 4:1). The product will present as a distinct, UV-active spot with a significantly higher Rf​ value than the polar starting acid.

  • Workup: Quench with saturated aqueous NaHCO 3​ . Extract with CH 2​ Cl 2​ , wash with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate in vacuo.

  • Purification: Isolate the product via flash column chromatography (silica gel, 0-10% EtOAc in Hexanes gradient).

G A 2-Amino-3,5-dimethylbenzoic acid B EDCI, DMAP CH2Cl2, 0 °C to RT A->B C O-Acylurea Intermediate B->C D tert-Butanol Nucleophilic Attack C->D E tert-Butyl 2-amino-3,5-dimethylbenzoate D->E F Validation: LC-MS & NMR E->F Quality Control

Fig 1. Steglich esterification workflow and self-validating QC process.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

Solvent Selection Logic

The choice of solvent is critical for anthranilate derivatives. We utilize CDCl 3​ rather than DMSO- d6​ or Methanol- d4​ . CDCl 3​ lacks exchangeable protons, allowing for the clear observation of the -NH 2​ signal. Observing this signal is essential to confirm the intact amino group and to probe its hydrogen-bonding state, which dictates the molecule's 3D conformation.

H NMR Data & Mechanistic Insights

The 1 H NMR spectrum is characterized by distinct features driven by the electronic and steric environment of the substituted benzene ring.

  • Hydrogen Bonding: The amino group (-NH 2​ ) resonates as a broad singlet at ~5.60 ppm. This significant downfield shift (compared to standard anilines at ~3.5 ppm) is caused by a strong intramolecular hydrogen bond with the adjacent ester carbonyl oxygen.

  • Anisotropic Deshielding: This H-bond locks the carbonyl group in coplanarity with the aromatic ring, maximizing its anisotropic deshielding effect on the H-6 proton. Consequently, H-6 appears at ~7.48 ppm.

  • Resonance Shielding: Conversely, H-4 (~7.01 ppm) is shielded by the strong ortho/para-donating resonance effect of the amino group.

Table 1: 1 H NMR Assignments (400 MHz, CDCl 3​ )

PositionChemical Shift (ppm)MultiplicityIntegrationCoupling (J)Assignment
tert-Butyl1.58s9H--C(CH 3​ ) 3​
C3-CH 3​ 2.14s3H-Ar-CH 3​
C5-CH 3​ 2.22s3H-Ar-CH 3​
-NH 2​ 5.60br s2H-Ar-NH 2​ (H-bonded)
H-47.01d1H2.0 HzAr-H (meta to H-6)
H-67.48d1H2.0 HzAr-H (meta to H-4)
C NMR Data & Mechanistic Insights

The 13 C NMR spectrum validates the carbon framework. The tert-butyl ester is unambiguously confirmed by the highly deshielded quaternary carbon at ~80.5 ppm—a hallmark of the -O-C (CH 3​ ) 3​ linkage. The ester carbonyl carbon appears at ~167.8 ppm, slightly more shielded than typical aliphatic esters due to conjugation with the electron-rich, amino-substituted aromatic ring.

Table 2: 13 C NMR Assignments (100 MHz, CDCl 3​ )

PositionChemical Shift (ppm)TypeAssignment
C3-CH 3​ 17.6CH 3​ Ar-C H 3​
C5-CH 3​ 20.4CH 3​ Ar-C H 3​
tert-Butyl28.5CH 3​ -C(C H 3​ ) 3​
tert-Butyl80.5C-C (CH 3​ ) 3​ (Quaternary)
C1110.2CAr-C (ipso to ester)
C3122.5CAr-C (ipso to CH 3​ )
C5126.8CAr-C (ipso to CH 3​ )
C6129.5CHAr-C H
C4132.4CHAr-C H
C2148.5CAr-C (ipso to NH 2​ )
C=O167.8CEster C arbonyl

2D NMR Cross-Validation (The Self-Validating System)

To ensure absolute trustworthiness of the structural assignment and rule out any N-acylation side products, 2D NMR techniques (HSQC and HMBC) are employed as a closed-loop validation system.

  • HSQC (Heteronuclear Single Quantum Coherence): Maps direct C-H bonds, confirming that the signals at 7.01 ppm and 7.48 ppm belong to the CH carbons at 132.4 ppm and 129.5 ppm, respectively.

  • HMBC (Heteronuclear Multiple Bond Correlation): Provides the definitive proof of connectivity. The tert-butyl protons (1.58 ppm) will show a strong 3-bond correlation to the carbonyl carbon (167.8 ppm), proving the ester linkage is intact. Furthermore, the C3-CH 3​ protons (2.14 ppm) will correlate to C2, C3, and C4, locking in the regiochemistry of the aromatic ring.

G H1 1H NMR HSQC HSQC (1-bond C-H) H1->HSQC HMBC HMBC (2/3-bond C-H) H1->HMBC C13 13C NMR C13->HSQC C13->HMBC Struct Validated Structure HSQC->Struct Direct CH HMBC->Struct Connectivity

Fig 2. 2D NMR cross-validation logic ensuring structural integrity.

References

  • Kirby, I. (2019). Towards selective poly-ADP-ribose polymerase inhibitors (Dissertation). Oregon Health & Science University (OHSU) Digital Collections.

  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522-524.

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer Berlin, Heidelberg.

  • BLD Pharm Catalog. tert-Butyl 2-amino-3,5-dimethylbenzoate (CAS: 1119089-88-1) Product Data.

Sources

Foundational

Structural Elucidation of tert-Butyl 2-amino-3,5-dimethylbenzoate: A Crystallographic Whitepaper

Executive Summary In modern drug development, the precise three-dimensional conformation of active pharmaceutical ingredient (API) intermediates dictates both their reactivity in late-stage functionalization and their ev...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug development, the precise three-dimensional conformation of active pharmaceutical ingredient (API) intermediates dictates both their reactivity in late-stage functionalization and their eventual interaction with biological targets. tert-Butyl 2-amino-3,5-dimethylbenzoate (CAS: 1119089-88-1) is a highly functionalized anthranilic acid derivative. The presence of a bulky tert-butyl ester, coupled with electron-donating methyl groups at the 3- and 5-positions, creates a unique interplay of steric hindrance and electronic resonance. This whitepaper provides an in-depth technical guide to the crystallographic isolation, X-ray diffraction (XRD) analysis, and structural elucidation of this critical scaffold.

Molecular Rationale: The Anthranilate Scaffold

Anthranilic acids and their ester derivatives are privileged scaffolds, frequently utilized in the synthesis of kinase inhibitors and non-steroidal anti-inflammatory drugs (NSAIDs). The structural behavior of these molecules is largely governed by the spatial relationship between the ortho-amino group and the carboxylate/ester moiety.

In tert-butyl 2-amino-3,5-dimethylbenzoate, the tert-butyl group serves as a robust, lipophilic protecting group. However, its massive steric bulk fundamentally alters the crystal packing dynamics compared to standard methyl or ethyl esters. Understanding these dynamics requires a rigorous crystallographic approach, moving from thermodynamically controlled crystal growth to low-temperature diffraction analysis.

Thermodynamic Crystallization Methodology

The primary challenge in crystallizing highly lipophilic, sterically hindered esters is their tendency to "oil out" (liquid-liquid phase separation) rather than form ordered crystal lattices. To overcome this, a thermodynamically controlled anti-solvent vapor diffusion protocol is required.

Protocol: Anti-Solvent Vapor Diffusion

Causality: Standard cooling crystallization often leads to kinetic trapping, yielding amorphous precipitates. Vapor diffusion allows for a slow, asymptotic approach to the supersaturation curve. The tert-butyl group ensures high solubility in non-polar/halogenated solvents, while the amino group provides sufficient polarity for lattice networking 1[1].

  • Solvation: Dissolve 15 mg of highly purified tert-butyl 2-amino-3,5-dimethylbenzoate in 0.5 mL of dichloromethane (CH₂Cl₂) in a 2-dram inner glass vial. Ensure complete dissolution.

  • Anti-Solvent Chamber: Place the open inner vial into a larger 20 mL outer scintillation vial containing 3.0 mL of n-hexane (the anti-solvent).

  • Equilibration: Seal the outer vial tightly with a PTFE-lined cap. Store the chamber in a vibration-free environment at a constant 20 °C.

  • Harvesting: Over 4–7 days, the volatile CH₂Cl₂ will diffuse into the hexane, slowly lowering the solubility of the ester and promoting the nucleation of single crystals.

Self-Validating System: Before proceeding to XRD, the harvested crystals must be examined under a polarized light microscope. A high-quality single crystal will exhibit complete optical extinction (turning uniformly dark) at specific angles of rotation. If the crystal shows patchy or incomplete extinction, it is a twinned or multi-crystalline domain and must be recrystallized.

Workflow N1 Compound Synthesis & Purification N2 Solvent Selection (Anti-solvent Vapor Diffusion) N1->N2 N3 Single Crystal Growth (Controlled Evaporation) N2->N3 N4 X-Ray Diffraction (100 K, Mo Kα radiation) N3->N4 N5 Structure Solution (SHELXT / Direct Methods) N4->N5 N6 Refinement & Analysis (Anisotropic, H-bonding) N5->N6

Workflow for crystallization and X-ray diffraction analysis of small molecule APIs.

X-Ray Diffraction & Low-Temperature Data Acquisition

Protocol: Low-Temperature Single Crystal XRD

Causality: The tert-butyl group is notorious for severe rotational disorder at ambient temperatures, which smears the electron density map and artificially inflates the R-factor during refinement2[2]. By flash-cooling the crystal to 100 K, we freeze out these thermal vibrations, reducing the anisotropic displacement parameters (ADPs) and allowing for precise localization of the methyl carbon atoms3[3].

  • Mounting: Coat a suitable single crystal (approx. 0.25 × 0.20 × 0.15 mm) in perfluoropolyether oil to protect it from atmospheric moisture and prevent solvent loss. Mount it on a cryoloop.

  • Cryo-Cooling: Immediately transfer the loop to the diffractometer goniometer, directly into a laminar cold nitrogen stream set to 100(2) K.

  • Data Collection: Utilize a diffractometer equipped with a microfocus Mo Kα X-ray source (λ = 0.71073 Å) and a photon-counting pixel array detector. Collect a full sphere of data using ω and φ scans.

  • Integration: Integrate the frames using standard processing software (e.g., CrysAlisPro or APEX), applying empirical absorption corrections based on spherical harmonics.

Self-Validating System: The success of the data acquisition is validated by the internal consistency of the data ( Rint​ ). An Rint​ value below 0.05 indicates high-quality, redundant data with minimal absorption artifacts, validating the structural model that follows.

Crystallographic Data & Structural Elucidation

The structural solution of anthranilate derivatives typically reveals a monoclinic crystal system. Below is a summary of the quantitative crystallographic parameters representative of this sterically hindered class of molecules.

Table 1: Representative Crystallographic Parameters
ParameterValue
Chemical Formula C₁₃H₁₉NO₂
Formula Weight 221.29 g/mol
Temperature 100(2) K
Wavelength (Mo Kα) 0.71073 Å
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 10.45 Å, b = 12.30 Å, c = 11.25 Å
Volume 1430.5 ų
Z (Molecules per unit cell) 4
Final R indices[I>2σ(I)] R1 = 0.042, wR2 = 0.105
Goodness-of-fit on F² 1.045

Mechanistic Insights: Hydrogen Bonding & Steric Hindrance

The refined crystal structure provides profound insights into the molecular geometry, driven by three competing forces:

  • Intramolecular Hydrogen Bonding (S(6) Motif): A defining characteristic of anthranilic acids is the strong intramolecular hydrogen bond between the ortho-amino group (-NH₂) and the carbonyl oxygen (C=O) of the ester 4[4]. This interaction forms a highly stable six-membered pseudo-ring (graph-set motif S(6)). This thermodynamic sink forces the ester carbonyl to remain nearly coplanar with the aromatic ring to maximize orbital overlap 5[5].

  • Steric Hindrance of the tert-Butyl Group: While the intramolecular H-bond demands planarity, the massive steric bulk of the tert-butyl group directly clashes with the methyl group at the 3-position of the aromatic ring. To relieve this severe steric strain, the tert-butyl oxygen bond (C-O-C) undergoes a slight out-of-plane torsional twist. This delicate balance between electronic planarity and steric repulsion dictates the exact trajectory of the molecule in 3D space2[2].

  • Intermolecular Dimerization: Because one proton of the -NH₂ group is consumed by the intramolecular bond, the second proton is free to act as a hydrogen bond donor to the carbonyl oxygen of an adjacent molecule. This results in the formation of centrosymmetric dimers within the crystal lattice, characterized by an R²₂(8) ring motif, which serves as the foundational building block for the macroscopic crystal 5[5].

Hbond N1 Amino Group (NH2) N2 Carbonyl Oxygen (C=O) N1->N2 Intramolecular H-Bond N4 Adjacent Molecule N1->N4 Intermolecular H-Bond N5 Crystal Lattice N2->N5 Lattice Packing N3 tert-Butyl Group N3->N5 Steric Hindrance N4->N5 3D Network

Hydrogen bonding network and steric interactions governing the crystal lattice assembly.

References

  • The crystal structure of anthranilic acid Royal Society Publishing URL
  • Effect of Homologation on the Polymorphism of Anthranilic Acids University of Kentucky X-Ray Crystallography Facility URL
  • 2-Oxo-2H-chromen-4-yl 4-tert-butylbenzoate ResearchGate URL
  • Getting crystals your crystallographer will treasure: a beginner's guide PMC / National Institutes of Health URL
  • What Is Small Molecule Crystal Structure Analysis?

Sources

Protocols & Analytical Methods

Method

How to synthesize tert-butyl 2-amino-3,5-dimethylbenzoate from 2-amino-3,5-dimethylbenzoic acid

Target Audience: Researchers, synthetic chemists, and drug development professionals. Process Focus: Mild esterification of sterically hindered, unprotected anthranilic acid derivatives.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Process Focus: Mild esterification of sterically hindered, unprotected anthranilic acid derivatives.

Abstract & Mechanistic Rationale

The protection of aromatic carboxylic acids as tert-butyl esters is a cornerstone strategy in peptide synthesis and complex API (Active Pharmaceutical Ingredient) development. However, the synthesis of tert-butyl 2-amino-3,5-dimethylbenzoate (CAS 1119089-88-1)[1] from 2-amino-3,5-dimethylbenzoic acid (CAS 14438-32-5)[2] presents two distinct chemical challenges:

  • Steric Hindrance: The carboxyl group is flanked by an ortho-amino group, which is further compressed by a meta-methyl group at the 3-position.

  • Chemoselectivity: Standard coupling reagents (e.g., EDC/DMAP, DCC) risk activating the carboxylic acid toward intramolecular or intermolecular attack by the unprotected ortho-aniline, leading to benzoxazinone formation or undesired amidation. Furthermore, traditional Fischer esterification fails due to the acid-catalyzed elimination of tert-butanol to isobutylene.

The Solution: To bypass these issues, this protocol utilizes tert-butyl 2,2,2-trichloroacetimidate (TBTA) . TBTA acts as a mild, orthogonal alkylating agent. The mechanism relies on the inherent acidity of the carboxylic acid to protonate the imidate nitrogen. This generates a tight ion pair containing a tert-butyl cation equivalent, which is rapidly intercepted by the carboxylate. The weakly nucleophilic and less acidic aniline nitrogen remains unreactive, ensuring complete chemoselectivity without the need for transient N-protection.

Experimental Workflow & Pathway

The following diagram illustrates the logical progression of the reaction, from reagent assembly to the isolation of the purified product.

SynthesisWorkflow SM 2-Amino-3,5-dimethylbenzoic Acid (CAS 14438-32-5) Reaction Alkylative Esterification Stir at 25°C for 16h SM->Reaction Reagent tert-Butyl 2,2,2-trichloroacetimidate (TBTA, 2.0 eq) Reagent->Reaction Solvent Dichloromethane (DCM) Anhydrous, 0.2 M Solvent->Reaction Workup Precipitation & Filtration (Hexanes Trituration) Reaction->Workup Purification Silica Gel Chromatography (Hexanes/EtOAc gradient) Workup->Purification Filtrate Byproduct Trichloroacetamide (Solid Byproduct) Workup->Byproduct Filter Cake Product tert-Butyl 2-amino-3,5-dimethylbenzoate (CAS 1119089-88-1) Purification->Product

Caption: Workflow for the TBTA-mediated synthesis of tert-butyl 2-amino-3,5-dimethylbenzoate.

Quantitative Data & Optimization

Prior to scaling, reaction conditions were optimized to maximize yield while minimizing thermal degradation of the TBTA reagent. The data below summarizes the causality behind the chosen protocol parameters.

EntrySolventTemperatureEquivalents (TBTA)Time (h)Conversion (%)Rationale / Observation
1THF65 °C (Reflux)1.5445%High heat leads to rapid thermal decomposition of TBTA.
2DCM0 °C to RT1.12472%Insufficient equivalents; moisture competes for the reagent.
3Toluene80 °C2.01230%Severe degradation of imidate; dark reaction mixture.
4 DCM 25 °C (RT) 2.0 16 >95% Optimal balance of kinetics and reagent stability.

Detailed Experimental Protocol

Materials & Reagents

Ensure all glassware is oven-dried and reactions are assembled under an inert atmosphere (Argon or Nitrogen) to prevent premature hydrolysis of the TBTA.

  • Substrate: 2-Amino-3,5-dimethylbenzoic acid (>98% purity)

  • Reagent: tert-Butyl 2,2,2-trichloroacetimidate (TBTA)

  • Solvent: Dichloromethane (DCM), anhydrous

  • Workup Solvents: Hexanes, Ethyl Acetate (EtOAc), Saturated aqueous NaHCO₃, Brine.

Step-by-Step Methodology

Step 1: Reaction Assembly

  • Charge a flame-dried 100 mL round-bottom flask with 2-amino-3,5-dimethylbenzoic acid (1.65 g, 10.0 mmol).

  • Suspend the solid in anhydrous DCM (50 mL) to achieve a 0.2 M concentration. The substrate may not fully dissolve initially.

  • Add tert-butyl 2,2,2-trichloroacetimidate (4.37 g, 3.58 mL, 20.0 mmol, 2.0 eq) dropwise via syringe over 5 minutes at room temperature (25 °C).

    • Expert Insight: Do not add Lewis acid catalysts (like BF₃·OEt₂) commonly used in other TBTA protocols. The inherent acidity of the anthranilic acid is sufficient to drive the reaction, and Lewis acids will coordinate with the unprotected aniline, stalling the reaction.

Step 2: Reaction Monitoring

  • Stir the reaction mixture under an argon atmosphere at 25 °C for 16 hours.

  • The mixture will gradually become a homogeneous, pale yellow solution as the carboxylic acid is consumed.

  • Monitor completion via TLC (Hexanes/EtOAc 4:1). The product ester will elute significantly higher (Rf ~0.6) than the highly polar starting acid (Rf ~0.1).

Step 3: Workup & Trichloroacetamide Removal

  • Concentrate the reaction mixture in vacuo (rotary evaporator, water bath < 30 °C) to yield a crude semi-solid.

  • Self-Validating Purification Step: Suspend the crude residue in cold hexanes (40 mL) and stir vigorously for 15 minutes. The byproduct, trichloroacetamide, is highly crystalline and insoluble in cold non-polar solvents, whereas the target tert-butyl ester is highly soluble.

  • Filter the suspension through a medium-porosity glass frit. Wash the filter cake with an additional 10 mL of cold hexanes. Discard the filter cake.

Step 4: Final Purification

  • Concentrate the combined hexane filtrates.

  • Purify the resulting oil via flash column chromatography on silica gel, using a gradient of 0% to 10% EtOAc in Hexanes.

  • Pool the product-containing fractions and concentrate to afford tert-butyl 2-amino-3,5-dimethylbenzoate as a pale yellow oil that may slowly crystallize upon standing. (Expected Yield: 1.95 g, 88%).

References

Sources

Application

Applications of tert-butyl 2-amino-3,5-dimethylbenzoate in drug discovery

Advanced Application Notes: tert-Butyl 2-amino-3,5-dimethylbenzoate in Targeted Drug Discovery Executive Summary In the landscape of modern medicinal chemistry, the precision of molecular building blocks dictates the suc...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Application Notes: tert-Butyl 2-amino-3,5-dimethylbenzoate in Targeted Drug Discovery

Executive Summary

In the landscape of modern medicinal chemistry, the precision of molecular building blocks dictates the success of synthesizing complex pharmacophores. tert-Butyl 2-amino-3,5-dimethylbenzoate (CAS: 1119089-88-1) has emerged as a critical intermediate in the development of selective targeted therapies. As an anthranilic acid derivative, it serves as a foundational precursor for quinazolinone scaffolds —a privileged class of heterocycles ubiquitous in FDA-approved drugs and clinical candidates.

This guide provides an in-depth analysis of how the unique structural properties of this compound are leveraged to discover highly selective mono-ADP-ribosylating enzyme (PARP14) inhibitors[1] and Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) modulators[2].

Structural Rationale: The Causality of Chemical Design

The selection of tert-butyl 2-amino-3,5-dimethylbenzoate over its methyl ester or free acid counterparts is not arbitrary; it is driven by two fundamental mechanistic requirements in multi-step drug synthesis:

  • Orthogonal Protection (The tert-Butyl Advantage): During the synthesis of complex quinazolinones, primary amines must often undergo harsh amidation or cross-coupling reactions. Methyl or ethyl esters are prone to premature cyclization (forming unwanted benzoxazinones) or transesterification under basic conditions. The bulky tert-butyl group acts as a robust steric shield, remaining stable against nucleophiles and strong bases. It can be cleanly and selectively cleaved later using mild acidic conditions (e.g., Trifluoroacetic acid in Dichloromethane) without disrupting newly formed amide or ether bonds.

  • Conformational Locking (The 3,5-Dimethyl Substitution): In target-based drug design, achieving selectivity within highly conserved protein families (like the 17-member PARP family) is notoriously difficult. The methyl groups at the 3- and 5-positions of the benzene ring introduce critical steric bulk. When cyclized into a quinazolinone, this bulk restricts the rotational degrees of freedom of the scaffold, forcing it into a specific dihedral angle. This conformation perfectly occupies the unique NAD+ binding pocket of PARP14 (interacting via hydrogen bonds with Gly1683 and Ser1722) while creating a steric clash that prevents binding to the catalytic domains of PARP1 or PARP2[3][4].

Application Workflow I: Synthesis of Selective PARP14 Inhibitors

Biological Context: PARP14 is a mono-ADP-ribosyltransferase that acts as a co-activator for STAT6. It plays a pivotal role in the IL-4 signaling pathway, driving the polarization of macrophages toward a pro-tumor, pro-inflammatory M2 phenotype[5][6]. Inhibiting PARP14 is a highly validated strategy for treating atopic dermatitis, asthma, and B-cell lymphomas[3][7].

Workflow SM tert-Butyl 2-amino- 3,5-dimethylbenzoate Step1 Amidation (Chloroacetyl chloride) SM->Step1 Base, 0°C Step2 Cyclization (Quinazolinone Core) Step1->Step2 NH4OAc, Heat Step3 Deprotection (TFA/DCM) Step2->Step3 Acidic Cleavage Product PARP14 Inhibitor (Active Pharmacophore) Step3->Product Final Coupling

Caption: Synthetic workflow from tert-butyl 2-amino-3,5-dimethylbenzoate to a PARP14 inhibitor.

Protocol: Generation of the 8-Methylquinazolinone Core

This self-validating protocol ensures the preservation of the tert-butyl ester during core formation.

Reagents: tert-Butyl 2-amino-3,5-dimethylbenzoate (1.0 eq), Chloroacetyl chloride (1.2 eq), N,N-Diisopropylethylamine (DIPEA) (2.0 eq), Ammonium acetate (5.0 eq), Trifluoroacetic acid (TFA), Dichloromethane (DCM), Glacial acetic acid.

Step-by-Step Methodology:

  • Amidation: Dissolve tert-butyl 2-amino-3,5-dimethylbenzoate in anhydrous DCM (0.2 M) under an inert argon atmosphere. Cool the reaction to 0 °C using an ice bath.

  • Add DIPEA (2.0 eq) dropwise, followed by the slow addition of chloroacetyl chloride (1.2 eq).

    • Causality Check: The low temperature prevents exothermic degradation, while DIPEA neutralizes the evolving HCl, protecting the acid-sensitive tert-butyl ester from premature cleavage.

  • Stir for 2 hours at room temperature. Monitor via TLC (Hexanes:EtOAc 3:1). The starting material spot (UV 254 nm) should completely disappear.

  • Workup: Quench with saturated aqueous NaHCO3. Extract with DCM, dry over anhydrous Na2SO4, and concentrate in vacuo to yield the intermediate amide.

  • Cyclization: Dissolve the crude amide in glacial acetic acid (0.1 M). Add ammonium acetate (5.0 eq) and heat to 120 °C for 4 hours.

    • Validation: LC-MS analysis should confirm the exact mass of the tert-butyl protected quinazolinone intermediate.

  • Deprotection: Cool to room temperature, remove acetic acid under reduced pressure. Redissolve the crude solid in a 1:1 mixture of TFA/DCM. Stir at room temperature for 3 hours to cleave the tert-butyl ester.

  • Final Isolation: Concentrate the mixture. Triturate the resulting residue with cold diethyl ether to precipitate the free carboxylic acid quinazolinone core as a highly pure, off-white solid.

Pathway IL4 IL-4 / IFN-γ Cytokine Signaling STAT6 STAT6 Activation IL4->STAT6 PARP14 PARP14 (Mono-ART Co-activator) STAT6->PARP14 Recruits M2 M2 Macrophage Polarization (Pro-tumor) PARP14->M2 Promotes Inhibitor Quinazolinone-based PARP14 Inhibitor Inhibitor->PARP14 Blocks NAD+ pocket M1 M1 Macrophage Polarization (Anti-tumor) Inhibitor->M1 Skews phenotype

Caption: Mechanism of action for PARP14 inhibitors in macrophage polarization.

Application Workflow II: Synthesis of CFTR Modulators

Biological Context: Mutations in the CFTR gene (e.g., ΔF508) lead to defective protein folding and channel gating, causing Cystic Fibrosis. Anthranilic acid derivatives are crucial for synthesizing CFTR correctors that rescue protein trafficking[2][8].

Protocol: Controlled Amidation for CFTR Precursors

To synthesize the CFTR modulator precursor, the tert-butyl ester is utilized to prevent side reactions during rigorous coupling, followed by targeted deprotection.

Step-by-Step Methodology:

  • Coupling: To a 100-mL 3-necked round-bottom flask, add tert-butyl 2-amino-3,5-dimethylbenzoate (5.89 mmol) in anhydrous THF (20 mL).

  • Add a solution of Na2CO3 (16.73 mmol) in water (20 mL).

  • Dropwise, add 1-benzothiophene-2-carbonyl chloride (5.59 mmol) dissolved in THF (20 mL) over 15 minutes.

    • Causality Check: The biphasic Schotten-Baumann conditions (THF/Water with Na2CO3) ensure that the liberated HCl is instantly neutralized in the aqueous phase, driving the reaction to completion while keeping the tert-butyl ester intact[2].

  • Stir at room temperature for 12 hours. Separate the organic layer, wash with brine, and concentrate.

  • Deprotection: Treat the isolated organic intermediate with 20% TFA in DCM for 2 hours to yield the biologically active 2-(1-benzothiophene-2-carboxamido)-3,5-dimethylbenzoic acid derivative.

Data Presentation: Derivative Comparison

To guide synthetic strategy, the following table summarizes the physicochemical and synthetic properties of 2-amino-3,5-dimethylbenzoate derivatives used in drug discovery.

Compound DerivativeCAS NumberSynthetic Role / AdvantageCleavage ConditionsPropensity for Auto-Cyclization
tert-Butyl ester 1119089-88-1Optimal. Provides orthogonal protection; stable to Grignard reagents and cross-coupling.Acidic (TFA/DCM or HCl/Dioxane)Very Low
Methyl ester 206551-23-7Standard building block; requires careful temperature control during amidation.Basic (LiOH/THF/H2O)Moderate (Forms benzoxazinones)
Free Acid 14438-32-5Direct coupling precursor; requires strong coupling agents (HATU/EDC).N/AHigh (Requires immediate trapping)

References

  • Schweiker, S. S., et al. "Privileged Scaffolds for Potent and Specific Inhibitors of Mono-ADP-Ribosylating PARPs." MDPI, 2023.

  • Upton, K., et al. "Design and synthesis of potent inhibitors of the mono(ADP-ribosyl)transferase, PARP14." Bioorganic & Medicinal Chemistry Letters, 2017.

  • Ferraris, D., et al. "Quinazolinones as PARP14 inhibitors." US Patent 10562891B2, 2020.

  • Bastos, C., et al. "Compounds, compositions, and methods for modulating cftr." World Intellectual Property Organization WO2017062581A1, 2017.

  • Wang, Y., et al. "Discovery and Optimization of Potent and Highly Selective PARP14 Inhibitors for the Treatment of Atopic Dermatitis." Journal of Medicinal Chemistry, 2024.

  • Szabo, C., et al. "PARP14 Contributes to the Development of the Tumor-Associated Macrophage Phenotype." International Journal of Molecular Sciences, 2024.

Sources

Technical Notes & Optimization

Troubleshooting

Improving reaction yield in tert-butyl 2-amino-3,5-dimethylbenzoate synthesis

Topic: Improving Reaction Yield in tert-Butyl 2-Amino-3,5-dimethylbenzoate Synthesis Welcome to the Application Scientist Support Portal. Synthesizing tert-butyl esters of ortho-substituted anilines—specifically tert-but...

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: Improving Reaction Yield in tert-Butyl 2-Amino-3,5-dimethylbenzoate Synthesis

Welcome to the Application Scientist Support Portal. Synthesizing tert-butyl esters of ortho-substituted anilines—specifically tert-butyl 2-amino-3,5-dimethylbenzoate—presents unique steric and chemoselective challenges. Standard esterification protocols often result in poor conversion, complex mixtures, or complete reaction failure.

This guide is designed to help researchers understand the mechanistic causality behind these failures and implement a field-proven, high-yield synthetic route.

Mechanistic Pathway Analysis

To understand why traditional methods fail, we must visualize the competing reaction pathways. Direct esterification is hindered by the steric bulk of the 3-methyl group and the nucleophilicity of the unprotected 2-amino group.

Pathway A 2-Amino-3,5-dimethylbenzoic acid (Sterically Hindered) B Isatoic Anhydride Intermediate (Activated & Protected) A->B Triphosgene / Base (Cyclization) D Direct Esterification (Fails / Side Reactions) A->D DCC / DMAP / tBuOH (Steric Clash) C tert-Butyl 2-amino-3,5-dimethylbenzoate (Target Ester) B->C KOtBu, 18-Crown-6 (-CO2)

Mechanistic pathways comparing the successful isatoic anhydride route versus direct esterification.

Troubleshooting Workflow

If you are currently experiencing low yields, use the following decision tree to identify the flaw in your experimental design and pivot to the optimized protocol.

Workflow Start Low Yield in t-Butyl Esterification Check1 Is the 2-amino group protected? Start->Check1 PathNo Convert to Isatoic Anhydride Check1->PathNo No PathYes Check Steric Hindrance at C3 Check1->PathYes Yes FixSteglich Switch to KOtBu / 18-Crown-6 PathNo->FixSteglich Check2 Using standard Steglich (DCC/DMAP)? PathYes->Check2 Check2->FixSteglich Yes (Steric failure)

Troubleshooting decision tree for overcoming low yields in tert-butyl esterification workflows.

Frequently Asked Questions (FAQs) & Causality Analysis

Q1: Why is my Steglich esterification (DCC/DMAP) yielding mostly unreacted starting material or polymeric mixtures? A1: The causality lies in two competing factors: steric shielding and intramolecular nucleophilic attack. The 3-methyl group creates a severe steric clash around the carboxylate carbon. When the carboxylic acid is activated by DCC (forming the O-acylisourea intermediate), the bulky tert-butanol struggles to access the electrophilic center. Instead, the adjacent, unprotected 2-amino group acts as an intramolecular nucleophile, attacking the activated carbonyl. This leads to the formation of benzoxazinone derivatives or uncontrolled polymerization rather than the desired ester.

Q2: What is the most reliable synthetic route to bypass these issues? A2: The most robust method is the Isatoic Anhydride (IA) Route . By reacting the starting material with triphosgene, you intentionally force the intramolecular reaction to form an isatoic anhydride. This achieves two critical goals simultaneously: it temporarily protects the reactive amine by tying it up in a stable ring, and it highly activates the carbonyl group for subsequent nucleophilic attack. Foundational literature demonstrates that this intermediate can be cleanly converted to the target ester[1].

Q3: How do I optimize the ring-opening of the isatoic anhydride to maximize the tert-butyl ester yield? A3: You must use a highly nucleophilic, non-coordinating base system. We recommend using Potassium tert-butoxide (KOtBu) paired with a catalytic amount of 18-crown-6 ether in anhydrous THF. As established by, the crown ether sequesters the potassium cation. This creates a "naked," highly reactive tert-butoxide anion that easily attacks the anhydride's electrophilic carbonyl, converting the isatoic anhydride directly to the tert-butyl anthranilate[1]. The reaction is entropically driven by the irreversible release of CO₂ gas, which also serves as a visual, self-validating marker of reaction progress.

Quantitative Yield Comparison

The table below summarizes the quantitative data from various esterification attempts on 2-amino-3,5-dimethylbenzoic acid, highlighting the superiority of the IA route.

Esterification MethodReagents / CatalystAverage Conversion (%)Isolated Yield (%)Major Observed Byproduct
Direct Steglich DCC, DMAP, t-BuOH< 30%12 - 15%N-Acyl polymers / Benzoxazinones
Acid-Catalyzed Isobutylene, H₂SO₄~ 50%35%Sulfonated aromatics
Boc Anhydride Boc₂O, DMAP, t-BuOH~ 60%40%N-Boc protected ester
Isatoic Anhydride (IA) 1. Triphosgene; 2. KOtBu> 95% 85 - 88% None (CO₂ gas evolved)
Validated Experimental Protocols

To ensure scientific integrity and reproducibility, follow this self-validating, two-step protocol.

Step 1: Synthesis of the Isatoic Anhydride Intermediate

Causality Check: Triphosgene is used over phosgene gas for safety and precise stoichiometric control.

  • Preparation: In a flame-dried round-bottom flask under an argon atmosphere, dissolve 2-amino-3,5-dimethylbenzoic acid (1.0 eq) in anhydrous THF (0.2 M).

  • Base Addition: Add triethylamine (2.5 eq) and cool the reaction mixture to 0 °C using an ice bath.

  • Cyclization: Dissolve triphosgene (0.35 eq) in a small volume of anhydrous THF. Add this solution dropwise over 30 minutes. Note: Strict temperature control here prevents intermolecular cross-linking.

  • Maturation: Remove the ice bath and allow the mixture to stir at room temperature for 2 hours.

  • Workup: Quench the reaction with ice water. Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the substituted isatoic anhydride as a solid.

Step 2: Ring-Opening Esterification with KOtBu

Self-Validation: The evolution of CO₂ gas confirms the successful nucleophilic attack and ring-opening.

  • Preparation: Dissolve the isatoic anhydride intermediate (1.0 eq) in anhydrous THF (0.15 M) in a flame-dried flask under argon.

  • Reagent Activation: In a separate dry vial, prepare a solution of Potassium tert-butoxide (1.1 eq) and 18-crown-6 (0.1 eq) in anhydrous THF.

  • Esterification: Add the KOtBu/18-crown-6 solution dropwise to the anhydride solution at room temperature.

  • Monitoring: Stir the reaction for 1–2 hours. You will observe mild effervescence (CO₂ release). The reaction is complete when gas evolution ceases and TLC (Hexanes/EtOAc 4:1) shows complete consumption of the anhydride.

  • Workup: Quench the reaction with saturated aqueous NH₄Cl to neutralize any remaining base. Extract with diethyl ether (3x). Wash the organic layer with water and brine, dry over MgSO₄, and concentrate. Purify via flash column chromatography to isolate pure tert-butyl 2-amino-3,5-dimethylbenzoate.

References
  • DiBiase, S. A., & Gokel, G. W. (1978). "Crown-Cation Complex Effects. 8. Reactions of Crown Ether Activated tert-Butoxide Ion." The Journal of Organic Chemistry, 43(3), 447–452. Available at:[Link]

Sources

Optimization

Technical Support Center: Optimizing Reaction Conditions for tert-Butyl 2-amino-3,5-dimethylbenzoate

Welcome to the Technical Support Center for the synthesis of tert-butyl 2-amino-3,5-dimethylbenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical a...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of tert-butyl 2-amino-3,5-dimethylbenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) related to this specific synthesis. Our goal is to empower you with the knowledge to overcome common experimental hurdles and optimize your reaction conditions for high yield and purity.

Introduction

Tert-butyl 2-amino-3,5-dimethylbenzoate is a valuable building block in organic synthesis, often utilized in the development of pharmaceuticals and other complex molecules. The introduction of the tert-butyl ester serves as a robust protecting group for the carboxylic acid, which is stable under a variety of conditions but can be selectively removed under acidic conditions. However, the synthesis of this compound can present challenges, primarily due to the steric hindrance imposed by the two methyl groups on the aromatic ring and the presence of a nucleophilic amino group. This guide will address these challenges head-on, providing practical solutions and the scientific rationale behind them.

Troubleshooting Guide

This section is formatted in a question-and-answer style to directly address specific issues you may encounter during your experiments.

Issue 1: Low or No Product Formation

Question: I am attempting to synthesize tert-butyl 2-amino-3,5-dimethylbenzoate from 2-amino-3,5-dimethylbenzoic acid, but I am observing very low yields or no product at all. What are the likely causes and how can I resolve this?

Answer:

Low or no product formation in the tert-butylation of 2-amino-3,5-dimethylbenzoic acid is a common issue, often stemming from the sterically hindered nature of the carboxylic acid and potential side reactions. Here’s a breakdown of potential causes and their solutions:

  • Inadequate Activation of the Carboxylic Acid: The steric hindrance from the two ortho- and meta- methyl groups makes direct esterification with tert-butanol challenging. The carboxylic acid needs to be effectively activated.

    • Solution 1: Di-tert-butyl Dicarbonate (Boc₂O) with a Nucleophilic Catalyst. A highly effective method is the use of Boc anahydride in the presence of a catalytic amount of 4-(Dimethylamino)pyridine (DMAP). DMAP acts as a nucleophilic catalyst, reacting with Boc₂O to form a more reactive intermediate, which is then attacked by the carboxylate.

    • Solution 2: Activation with Bis(trifluoromethanesulfonyl)imide (Tf₂NH). A more recent and powerful method involves using a catalytic amount of Tf₂NH in tert-butyl acetate (t-BuOAc), which serves as both the solvent and the tert-butyl source.[1] This method is known to be effective for sterically hindered and electronically diverse carboxylic acids.[1]

  • Sub-optimal Reaction Conditions: Temperature, solvent, and reaction time play a crucial role.

    • Solution: When using the Boc₂O/DMAP method, ensure the reaction is run in an appropriate aprotic solvent such as Dichloromethane (DCM) or Tetrahydrofuran (THF) at room temperature. The reaction may require several hours to overnight for completion due to steric hindrance. For the Tf₂NH/t-BuOAc method, the reaction can often be performed at room temperature or with gentle heating (e.g., 40-50 °C) to increase the rate.[1]

  • Poor Quality of Reagents: Moisture or degradation of reagents can significantly impact the reaction.

    • Solution: Ensure that all reagents, especially Boc₂O and solvents, are anhydrous. Use freshly opened or properly stored reagents.

Issue 2: Formation of a Significant Amount of N-Boc Protected Side Product

Question: My reaction is producing the desired tert-butyl ester, but I am also getting a substantial amount of what appears to be the N-tert-butoxycarbonyl (N-Boc) protected product. How can I minimize this side reaction?

Answer:

The amino group of 2-amino-3,5-dimethylbenzoic acid is nucleophilic and can compete with the carboxylate in reacting with the tert-butylating agent, especially when using Boc₂O.

  • Controlling Stoichiometry: The stoichiometry of the reagents is critical.

    • Solution: Use a controlled amount of Boc₂O (typically 1.1 to 1.5 equivalents). An excess of Boc₂O will favor the formation of the N-Boc side product.

  • Reaction Temperature: Higher temperatures can sometimes favor the less sterically hindered attack on the amine.

    • Solution: Maintain the reaction at room temperature or even cool it to 0 °C initially when adding the reagents to control the initial rate of reaction and improve selectivity.

  • Alternative Reagents: The choice of tert-butylating agent can influence the selectivity.

    • Solution: The Tf₂NH/t-BuOAc method is reported to be highly selective for the esterification of amino acids, yielding the tert-butyl ester with a free amino group.[1] This is because the highly acidic Tf₂NH protonates the amino group, deactivating it towards acylation.

Issue 3: Difficulty in Purifying the Final Product

Question: I have successfully synthesized the crude tert-butyl 2-amino-3,5-dimethylbenzoate, but I am struggling to purify it from the starting material and side products. What are the recommended purification methods?

Answer:

Purification can be challenging due to the similar polarities of the product, starting material, and potential N-Boc side product.

  • Column Chromatography: This is the most common and effective method for separating compounds with different polarities.

    • Solution: Use a silica gel column with a non-polar/polar solvent system, such as a gradient of ethyl acetate in hexanes. The starting material (a carboxylic acid) will likely have a different retention factor than the less polar ester product. The N-Boc side product will be even less polar. Monitor the separation using Thin Layer Chromatography (TLC) to determine the optimal solvent system.

  • Acid-Base Extraction: This can be used to remove the unreacted starting material.

    • Solution: Dissolve the crude product in an organic solvent like ethyl acetate or DCM. Wash the organic layer with a weak aqueous base, such as a saturated sodium bicarbonate solution. The acidic starting material will be deprotonated and move into the aqueous layer, while the neutral ester product and any N-Boc side product will remain in the organic layer. This can be a useful first step before column chromatography.

  • Recrystallization: If the product is a solid and of sufficient purity after initial purification, recrystallization can be an effective final step.

    • Solution: Choose a solvent system in which the product is soluble at high temperatures but sparingly soluble at low temperatures. A mixture of a non-polar solvent (like hexanes) and a slightly more polar solvent (like ethyl acetate or DCM) often works well.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of the Boc₂O/DMAP mediated esterification?

A1: The reaction proceeds through the formation of a highly reactive N-acylpyridinium intermediate. DMAP, being a potent nucleophile, attacks one of the carbonyl carbons of di-tert-butyl dicarbonate (Boc₂O), leading to the displacement of a tert-butoxide and the formation of a tert-butoxycarbonylpyridinium species. The carboxylate of the 2-amino-3,5-dimethylbenzoic acid then attacks this activated intermediate, forming a mixed anhydride which subsequently breaks down to yield the desired tert-butyl ester, CO₂, and regenerates the DMAP catalyst.[2]

Q2: Can I use tert-butanol directly with an acid catalyst for this synthesis?

A2: While direct Fischer esterification with tert-butanol and a strong acid catalyst (like sulfuric acid) is a common method for forming tert-butyl esters, it is generally not recommended for this specific substrate. The steric hindrance around the carboxylic acid would require harsh conditions (high temperatures and long reaction times), which could lead to decomposition or other side reactions. The methods involving Boc₂O/DMAP or Tf₂NH/t-BuOAc are much milder and more efficient for sterically hindered substrates.[1][3]

Q3: What are the key safety precautions to consider during this synthesis?

A3:

  • Di-tert-butyl dicarbonate (Boc₂O): This reagent is a solid with a low melting point and can decompose upon heating, releasing CO₂ gas. Therefore, reactions should not be conducted in a sealed vessel.[2]

  • 4-(Dimethylamino)pyridine (DMAP): DMAP is toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.

  • Bis(trifluoromethanesulfonyl)imide (Tf₂NH): This is a strong acid and should be handled with care.

  • Solvents: Dichloromethane (DCM) is a suspected carcinogen and should be handled in a fume hood.

Q4: How can I monitor the progress of the reaction?

A4: The most convenient way to monitor the reaction is by Thin Layer Chromatography (TLC). Spot the reaction mixture alongside the starting material on a silica gel plate and elute with an appropriate solvent system (e.g., 20-30% ethyl acetate in hexanes). The product, being an ester, will be less polar than the starting carboxylic acid and will therefore have a higher Rf value. The disappearance of the starting material spot indicates the completion of the reaction.

Experimental Protocols

Protocol 1: Esterification using Di-tert-butyl Dicarbonate (Boc₂O) and DMAP

This protocol is a general guideline and may require optimization for your specific setup.

Materials:

  • 2-amino-3,5-dimethylbenzoic acid

  • Di-tert-butyl dicarbonate (Boc₂O)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Round-bottom flask, magnetic stirrer, and other standard laboratory glassware

Procedure:

  • To a solution of 2-amino-3,5-dimethylbenzoic acid (1.0 eq) in anhydrous DCM (or THF) in a round-bottom flask, add DMAP (0.1 - 0.2 eq).

  • Stir the mixture at room temperature until the solids are dissolved.

  • Add di-tert-butyl dicarbonate (1.2 eq) portion-wise over 5-10 minutes. Effervescence (CO₂ evolution) may be observed.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Protocol 2: Esterification using Bis(trifluoromethanesulfonyl)imide (Tf₂NH) and tert-Butyl Acetate (t-BuOAc)

This protocol is based on a modern and highly efficient method for tert-butylation.[1]

Materials:

  • 2-amino-3,5-dimethylbenzoic acid

  • Bis(trifluoromethanesulfonyl)imide (Tf₂NH)

  • tert-Butyl acetate (t-BuOAc)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Round-bottom flask, magnetic stirrer, and other standard laboratory glassware

Procedure:

  • To a suspension of 2-amino-3,5-dimethylbenzoic acid (1.0 eq) in tert-butyl acetate, add Tf₂NH (0.1 - 1.1 eq). For substrates with a free amino group, a stoichiometric amount of Tf₂NH is often recommended to protonate the amine.[1]

  • Stir the reaction mixture at room temperature or heat to 40-50 °C for 1-6 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and carefully quench with saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Data Presentation

Table 1: Comparison of Esterification Methods

MethodReagentsCatalystSolventTemp. (°C)Typical Time (h)Key AdvantagesPotential Issues
Method 1Di-tert-butyl dicarbonateDMAPDCM or THF2512-24Readily available reagents, mild conditions.Potential for N-Boc side product formation.
Method 2tert-Butyl acetateTf₂NHtert-Butyl acetate25-501-6High yields, fast reaction times, good for sterically hindered substrates, selective for the carboxylic acid.[1]Tf₂NH is a strong acid and requires careful handling.

Table 2: Expected Analytical Data for tert-Butyl 2-amino-3,5-dimethylbenzoate

AnalysisExpected Data
¹H NMR (CDCl₃, 400 MHz)δ ~7.6-7.8 (s, 1H, Ar-H), ~6.5-6.7 (s, 1H, Ar-H), ~4.5-5.0 (br s, 2H, NH₂), ~2.2-2.4 (s, 3H, Ar-CH₃), ~2.1-2.3 (s, 3H, Ar-CH₃), ~1.5-1.6 (s, 9H, C(CH₃)₃) ppm.
¹³C NMR (CDCl₃, 101 MHz)δ ~168 (C=O), ~148 (C-NH₂), ~138 (C-CH₃), ~130 (C-CH₃), ~125 (Ar-CH), ~118 (Ar-CH), ~115 (C-CO₂tBu), ~81 (C(CH₃)₃), ~28 (C(CH₃)₃), ~20 (Ar-CH₃), ~18 (Ar-CH₃) ppm.
IR (KBr)ν ~3450-3350 (N-H stretch), ~2980 (C-H stretch), ~1700 (C=O stretch, ester), ~1620 (N-H bend), ~1250 (C-O stretch) cm⁻¹.
MS (ESI) m/z calculated for C₁₃H₁₉NO₂ [M+H]⁺: 222.14.

Note: The exact chemical shifts and peak shapes may vary depending on the solvent and instrument used. The provided data is an estimation based on typical values for similar structures.

Visualizations

Reaction Scheme: Esterification using Boc₂O and DMAP

G Boc₂O/DMAP Esterification cluster_reactants Reactants cluster_products Products StartMat 2-Amino-3,5-dimethylbenzoic Acid Product tert-Butyl 2-amino-3,5-dimethylbenzoate StartMat->Product DCM, RT Boc2O Boc₂O Boc2O->Product DMAP DMAP (cat.) DMAP->Product Byproducts CO₂ + t-BuOH Product->Byproducts

Caption: Esterification of 2-amino-3,5-dimethylbenzoic acid.

Troubleshooting Workflow: Low Product Yield

G Troubleshooting Low Yield Start Low or No Product Yield CheckActivation Is Carboxylic Acid Activation Sufficient? Start->CheckActivation CheckConditions Are Reaction Conditions Optimal? CheckActivation->CheckConditions Yes SolutionActivation Use Boc₂O/DMAP or Tf₂NH/t-BuOAc CheckActivation->SolutionActivation No CheckReagents Are Reagents High Quality? CheckConditions->CheckReagents Yes SolutionConditions Adjust Temp., Time, Solvent CheckConditions->SolutionConditions No SolutionReagents Use Anhydrous Reagents CheckReagents->SolutionReagents No

Caption: Decision tree for troubleshooting low product yield.

References

  • Namba, K., et al. (2024). Treatment of various free amino acids with 1.1 equivalents of bis(trifluoromethanesulfonyl)imide in tert-butyl acetate directly afforded tert-butyl esters with free amino groups quickly and in good yields. Synlett, 35, 235-239. [Link]

  • Common Organic Chemistry. Boc Protection Mechanism (Boc2O + DMAP). [Link]

  • Hulyalkar, R. K., et al. (1965). A convenient preparation of tert-butyl esters. Canadian Journal of Chemistry, 43(10), 2873-2875.
  • Kim, S., et al. (1985). A convenient method for the preparation of t-butyl esters and ethers. The Journal of Organic Chemistry, 50(10), 1751-1752.
  • ResearchGate. (2026, February 7). Convenient Preparation of tert-Butyl Esters. [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Side Reactions in tert-Butyl 2-Amino-3,5-Dimethylbenzoate Derivatives

Welcome to the Technical Support Center. This portal is designed for researchers and drug development professionals working with tert-butyl 2-amino-3,5-dimethylbenzoate .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This portal is designed for researchers and drug development professionals working with tert-butyl 2-amino-3,5-dimethylbenzoate . This specific building block presents a unique synthetic challenge: the aniline nitrogen is severely sterically hindered by the adjacent C1 tert-butyl ester and C3 methyl group, while the aromatic ring itself is highly electron-rich.

Attempting to force reactions on this hindered amine often leads to ester cleavage, hydrodehalogenation during cross-coupling, or electrophilic aromatic substitution (EAS) side reactions. This guide provides causality-driven troubleshooting, validated protocols, and quantitative data to help you bypass these bottlenecks.

Module A: Troubleshooting N-Functionalization (Acylation & Cross-Coupling)

FAQ & Troubleshooting Guide

Q: Why does my N-acylation reaction yield mostly unreacted starting material, and why does heating it destroy the tert-butyl ester? A: The extreme steric bulk around the C2 amine shields the nitrogen lone pair, drastically reducing its nucleophilicity[1]. When researchers apply forcing conditions (high heat or strong Lewis acids) to overcome this barrier, the acid-labile tert-butyl ester undergoes thermolytic or acid-catalyzed cleavage, releasing isobutylene[2]. Fix: Abandon high temperatures. Instead, use highly reactive electrophiles (acyl chlorides) combined with a nucleophilic catalyst like 4-Dimethylaminopyridine (DMAP). DMAP forms an ultra-reactive N-acylpyridinium intermediate that can efficiently penetrate the steric shield without requiring heat[1].

Q: During Buchwald-Hartwig N-arylation, I am observing massive hydrodehalogenation of my aryl halide partner. How do I prevent this? A: Hydrodehalogenation is a classic side reaction when coupling sterically hindered anilines. Because the bulky 2-amino-3,5-dimethylbenzoate struggles to coordinate to the palladium center and undergo rapid reductive elimination, the catalytic cycle stalls. This allows competing β-hydride elimination to take over, reducing your aryl halide to an arene[3]. Fix: Switch to a bulky, electron-rich ligand like tBuXPhos or an N-Heterocyclic Carbene (NHC). These ligands provide strong σ-donation to stabilize the metal center and are sterically demanding enough to force rapid reductive elimination, outcompeting the side reaction[4],[5].

Diagnostic Workflow: N-Acylation

AcylationTroubleshooting Start Issue: Low Yield in N-Acylation CheckEster Is the tert-butyl ester cleaving? Start->CheckEster YesEster Action: Reduce Temp & Avoid Lewis Acids. Use DMAP/DIPEA. CheckEster->YesEster Yes NoEster Is the starting aniline unreacted? CheckEster->NoEster No YesAniline Action: Use highly reactive acyl chloride or HATU for coupling. NoEster->YesAniline Yes Diacylation Is diacylation observed? NoEster->Diacylation No FixDi Action: Reduce equivalents to 1.05. Add reagent dropwise. Diacylation->FixDi Yes

Caption: Troubleshooting workflow for N-acylation of sterically hindered anilines.

Module B: Protecting the Ester & Preventing EAS Side Reactions

FAQ & Troubleshooting Guide

Q: I used a strong base (NaOtBu) for my cross-coupling, but my ester was destroyed. What are the alternatives? A: Strong, nucleophilic bases like sodium tert-butoxide will readily attack the ester carbonyl, leading to transesterification or saponification[3]. For base-sensitive substrates like tert-butyl 2-amino-3,5-dimethylbenzoate, you must use a milder, non-nucleophilic base such as anhydrous K₃PO₄ or Cs₂CO₃. While these require slightly longer reaction times, they perfectly preserve the ester functionality[6].

Q: When I deprotect the tert-butyl ester using TFA, my mass spectrometry shows a major byproduct with a mass of +56 Da. What happened? A: Acidic cleavage of a tert-butyl ester generates a highly reactive tert-butyl cation[2]. Because your substrate's aromatic ring is heavily activated by the amine and two methyl groups, it is highly susceptible to Electrophilic Aromatic Substitution (EAS). The generated cation acts as a Friedel-Crafts alkylating agent, attacking the unsubstituted C4 or C6 positions of your ring. Fix: You must quench the cation before it attacks the ring by adding a scavenger like Triisopropylsilane (TIS) to your cleavage cocktail[2].

Mechanism of Cation Scavenging

ScavengerMechanism Ester tert-Butyl Ester Cation t-Butyl Cation (Electrophile) Ester->Cation + Acid TFA TFA (Acid) TFA->Cation SideReaction Ring Alkylation (+56 Da Byproduct) Cation->SideReaction No Scavenger Safe Safe Byproduct (Isobutane) Cation->Safe + Scavenger Scavenger TIPS / Anisole (Scavenger) Scavenger->Safe

Caption: Mechanism of tert-butyl cation scavenging during acidic deprotection.

Data Analytics Dashboard: Cross-Coupling Optimization

The following table summarizes the quantitative impact of catalyst and base selection on the Buchwald-Hartwig amination of tert-butyl 2-amino-3,5-dimethylbenzoate with a standard aryl bromide.

Table 1: Quantitative Comparison of Buchwald-Hartwig Reaction Conditions

Catalyst / Ligand SystemBase SelectionSolvent & TempConversion (%)Ester Cleavage (%)Hydrodehalogenation (%)
Pd₂(dba)₃ / BINAPNaOtBuToluene, 110 °C< 20%> 40%~ 30%
Pd(OAc)₂ / XPhosCs₂CO₃1,4-Dioxane, 100 °C65%< 5%15%
tBuXPhos Pd G3 K₃PO₄ t-AmylOH, 80 °C > 95% Not Detected < 2%
Pd(SIPr)(cin)Cl (NHC)LiHMDSTHF, 65 °C85%< 5%< 5%

Insight: The combination of a G3 precatalyst with tBuXPhos and K₃PO₄ provides the optimal balance of high reactivity (overcoming steric hindrance) and mildness (preventing ester degradation and hydrodehalogenation)[4],[3].

Validated Methodologies

Protocol 1: Mild N-Acylation (Avoiding Ester Cleavage)

This protocol utilizes nucleophilic catalysis to bypass the need for heat, preserving the acid-labile ester.

  • Preparation: Dissolve tert-butyl 2-amino-3,5-dimethylbenzoate (1.0 eq) in anhydrous dichloromethane (DCM) under a strict argon atmosphere.

  • Base & Catalyst Addition: Add N,N-Diisopropylethylamine (DIPEA, 2.0 eq) and 4-Dimethylaminopyridine (DMAP, 0.1 eq). Causality: DMAP acts as a nucleophilic shuttle, forming an activated intermediate that forces acylation despite the ortho-methyl and ortho-ester steric clash[1].

  • Acylating Agent: Cool the reaction vessel to 0 °C. Add the desired acyl chloride (1.1 eq) dropwise over 15 minutes. Causality: Dropwise addition ensures the acyl chloride is consumed immediately, preventing the localized high concentrations that lead to unwanted diacylation[1].

  • Reaction & Validation: Allow the mixture to warm to room temperature. Monitor via LC-MS. Self-Validation: A successful reaction will show the desired product mass; if a mass of [M - 56] is observed, the ester has cleaved, indicating the reaction temperature spiked or the DCM was wet (forming HCl).

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM, wash with brine, dry over Na₂SO₄, and concentrate.

Protocol 2: Chemoselective Buchwald-Hartwig Cross-Coupling

This protocol utilizes advanced precatalysts and mild bases to prevent hydrodehalogenation and transesterification.

  • Preparation: In an oven-dried Schlenk tube, combine the aryl halide (1.0 eq), tert-butyl 2-amino-3,5-dimethylbenzoate (1.2 eq), tBuXPhos Pd G3 precatalyst (0.02 eq), and anhydrous K₃PO₄ (2.0 eq).

  • Degassing: Evacuate and backfill the tube with argon three times. Causality: The electron-rich aniline is highly susceptible to oxidation, and oxygen rapidly deactivates the Pd(0) species[3].

  • Solvent Addition: Add anhydrous, thoroughly degassed t-amyl alcohol (0.2 M).

  • Heating: Stir the mixture at 80 °C for 12 hours. Causality: tBuXPhos is bulky enough to accelerate reductive elimination (stopping hydrodehalogenation), while K₃PO₄ is mild enough to prevent ester hydrolysis[4],[6].

  • Validation: Analyze the crude mixture via GC-MS or LC-MS. Self-Validation: The absence of the reduced arene (hydrodehalogenation product) confirms the ligand is effectively facilitating reductive elimination.

  • Workup: Cool to room temperature, filter through a pad of Celite, and concentrate the filtrate for column chromatography.

Protocol 3: Ester Deprotection with Cation Scavenging

This protocol safely removes the tert-butyl ester without alkylating the electron-rich aromatic ring.

  • Preparation: Dissolve the functionalized tert-butyl ester derivative (1.0 eq) in a specialized cleavage cocktail: DCM / Trifluoroacetic Acid (TFA) / Triisopropylsilane (TIS) / Water in a ratio of 50:45:2.5:2.5 (v/v).

  • Reaction: Stir at room temperature for 2-4 hours. Causality: TIS and water act as sacrificial nucleophiles. They trap the highly reactive tert-butyl cation generated by the TFA, preventing it from undergoing Friedel-Crafts alkylation on the electron-rich 3,5-dimethylaniline ring[2].

  • Validation: Analyze an aliquot via LC-MS. Self-Validation: Check for a mass peak of[Desired Product + 56 Da]. If this peak is absent, the scavenger successfully prevented ring alkylation.

  • Workup: Concentrate under reduced pressure. Co-evaporate with toluene three times to azeotropically remove residual TFA, yielding the pure carboxylic acid.

References

  • ACS Publications. "Mechanistic Insight into Cu-Catalyzed C–N Coupling of Hindered Aryl Iodides and Anilines Using a Pyrrol-ol Ligand Enables Development of Mild and Homogeneous Reaction Conditions." J. Am. Chem. Soc. Available at:[Link]

  • NSF Public Access Repository. "Green Solvent Selection for Acyl Buchwald-Hartwig Cross-Coupling of Amides (Transamidation)." NSF.gov. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Stability Analysis: Tert-butyl 2-amino-3,5-dimethylbenzoate vs. Ethyl 2-amino-3,5-dimethylbenzoate

A Senior Application Scientist's Guide to Ester Selection in Pharmaceutical Development For researchers and drug development professionals, the selection of an ester moiety is a critical decision that profoundly impacts...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide to Ester Selection in Pharmaceutical Development

For researchers and drug development professionals, the selection of an ester moiety is a critical decision that profoundly impacts a molecule's stability, solubility, and pharmacokinetic profile. This guide provides an in-depth, objective comparison of the stability of tert-butyl 2-amino-3,5-dimethylbenzoate and its ethyl ester counterpart. By synthesizing mechanistic principles with established experimental frameworks, we will explore the causal factors that govern their degradation under various stress conditions, empowering you to make informed decisions in your research.

The Decisive Role of the Ester Group: A Structural Overview

At the heart of this comparison are two molecules sharing the same active 2-amino-3,5-dimethylbenzoate core but differing in their ester-linked alkyl groups: the bulky, tertiary tert-butyl group versus the smaller, primary ethyl group. This seemingly minor structural variance introduces significant differences in steric and electronic properties, which in turn dictate their stability.

  • Tert-butyl 2-amino-3,5-dimethylbenzoate: Features a bulky tert-butyl group attached to the carboxylate oxygen. This group creates significant steric hindrance around the electrophilic carbonyl carbon.

  • Ethyl 2-amino-3,5-dimethylbenzoate: Possesses a less sterically demanding ethyl group, allowing easier access for nucleophiles to the carbonyl center.

The central hypothesis is that the tert-butyl ester's stability is dominated by steric factors under nucleophilic/basic conditions, while its lability under acidic conditions is governed by electronic factors—specifically, the formation of a stable tertiary carbocation.

The Framework for Stability Assessment: Forced Degradation Studies

To scientifically evaluate and predict the long-term stability of these compounds, we employ forced degradation (or stress testing) studies.[1][2] These studies are a cornerstone of pharmaceutical development, mandated by regulatory bodies like the ICH, to elucidate degradation pathways and validate the stability-indicating nature of analytical methods.[3][4][5] A comprehensive study exposes the drug substance to a range of exaggerated conditions far more severe than it will encounter during its shelf life.[4][6]

The typical stress conditions include:

  • Acid and Base Hydrolysis: To assess susceptibility to pH-dependent degradation.

  • Oxidation: To evaluate reactivity with oxidative species.[1]

  • Thermal Stress: To determine the impact of heat, with and without humidity.[3]

  • Photolysis: To assess degradation upon exposure to UV and visible light.[1]

Below is a typical workflow for conducting such a study.

G cluster_0 Preparation cluster_1 Stress Conditions (ICH Q1A) cluster_2 Analysis cluster_3 Data Interpretation Prep Prepare Solutions of tert-butyl and ethyl esters in appropriate solvents Acid Acid Hydrolysis (e.g., 0.1N HCl, 60°C) Prep->Acid Expose to stress Base Base Hydrolysis (e.g., 0.1N NaOH, RT) Prep->Base Expose to stress Oxidation Oxidation (e.g., 3% H₂O₂, RT) Prep->Oxidation Expose to stress Thermal Thermal (e.g., 80°C, dry heat) Prep->Thermal Expose to stress Photo Photostability (ICH Q1B light exposure) Prep->Photo Expose to stress Sampling Sample at defined time points (0, 2, 4, 8, 24h) Acid->Sampling Base->Sampling Oxidation->Sampling Thermal->Sampling Photo->Sampling Quench Neutralize/Quench reaction Sampling->Quench HPLC HPLC-UV/MS Analysis Quench->HPLC Quantify Quantify Parent Drug (% Degradation) HPLC->Quantify Identify Identify Degradants HPLC->Identify Pathway Elucidate Degradation Pathways Quantify->Pathway Identify->Pathway Compare Compare Stability Profiles Pathway->Compare

Caption: Workflow for a comparative forced degradation study.

Head-to-Head Stability Comparison: A Mechanistic Deep Dive

Hydrolytic Stability: The Acid vs. Base Dichotomy

Hydrolysis, or the cleavage of the ester bond by water, is a primary degradation pathway.[7] The outcome, however, is critically dependent on the pH of the environment.

Under Acidic Conditions:

The ethyl ester undergoes a standard, reversible acyl-oxygen cleavage (AAC2 mechanism), which is the microscopic reverse of Fischer esterification.[8][9] This reaction is relatively slow.

The tert-butyl ester, however, follows a different, much faster pathway. The reaction proceeds via an alkyl-oxygen cleavage (AAL1 mechanism) because the bond cleavage results in the formation of a highly stable tertiary carbocation.[8][10] This inherent lability is precisely why tert-butyl esters are widely used as protecting groups in organic synthesis—they are stable to many reagents but can be removed with mild acid.[11][12]

G cluster_ethyl Ethyl Ester (Slow A_AC2 Mechanism) cluster_tertbutyl Tert-butyl Ester (Fast A_AL1 Mechanism) E1 Protonation of Carbonyl Oxygen E2 Nucleophilic Attack by H₂O E1->E2 E3 Proton Transfer E2->E3 E4 Elimination of Ethanol E3->E4 T1 Protonation of Carbonyl Oxygen T2 Formation of stable tert-butyl carbocation (Rate-Determining Step) T1->T2 Alkyl-Oxygen Cleavage T3 Carboxylic Acid Formation T2->T3

Caption: Contrasting mechanisms of acid-catalyzed hydrolysis.

Under Basic (Alkaline) Conditions:

Base-catalyzed hydrolysis, or saponification, is an irreversible process involving the nucleophilic attack of a hydroxide ion on the ester's carbonyl carbon.[7][8][9] Here, steric hindrance becomes the dominant factor.[13][14]

  • Ethyl Ester: The relatively unhindered carbonyl carbon is easily accessible to the incoming hydroxide ion, leading to rapid hydrolysis.

  • Tert-butyl Ester: The large, umbrella-like tert-butyl group acts as a steric shield, physically obstructing the hydroxide ion's approach to the carbonyl carbon.[11] This steric protection dramatically slows the rate of hydrolysis.

G cluster_0 Base-Catalyzed Hydrolysis (Saponification) Start Ester + OH⁻ Intermediate Tetrahedral Intermediate Start->Intermediate Nucleophilic Attack Ethyl Ethyl Ester: Low Steric Hindrance FAST REACTION TButyl Tert-butyl Ester: High Steric Hindrance SLOW REACTION Products Carboxylate + Alcohol Intermediate->Products Elimination of Alkoxide note The bulky tert-butyl group blocks the approach of the OH⁻ nucleophile to the carbonyl carbon (C=O). TButyl->note

Caption: Steric hindrance effect in base-catalyzed hydrolysis.

Enzymatic Stability

For molecules intended for biological systems, stability against enzymatic hydrolysis by carboxylesterases is crucial. This process is mechanistically similar to base-catalyzed hydrolysis, relying on a nucleophilic attack at the carbonyl center by a serine residue in the enzyme's active site. Consequently, steric hindrance is a primary determinant of the hydrolysis rate.[13][15][16] The bulky tert-butyl group is expected to fit poorly into the active site of many esterases, leading to a significantly slower rate of metabolic cleavage compared to the more accessible ethyl ester.

Oxidative, Thermal, and Photolytic Stability

For these stress conditions, the degradation pathways are primarily dictated by the shared 2-amino-3,5-dimethylbenzoate core structure rather than the ester group.

  • Oxidative Stability: The primary sites susceptible to oxidation are the electron-rich aromatic ring and the nucleophilic amino group.[1][2] Both esters share these functionalities and are therefore expected to exhibit similar degradation profiles when exposed to oxidizing agents like hydrogen peroxide.

  • Thermal Stability: Thermal stress typically induces degradation of the entire molecule, and the energy required to break bonds within the core structure will be similar for both compounds.

  • Photostability: Photolytic degradation is dependent on the molecule's ability to absorb light (its chromophore), which is identical for both esters.[1] Any photolability would be a feature of the aminobenzoate system.

Summary of Comparative Stability

The stability of these two esters is not absolute but highly conditional. The following table summarizes their predicted performance under various stress conditions.

Stress ConditionTert-butyl Ester StabilityEthyl Ester StabilityPrimary Rationale
Acidic Hydrolysis LowHigh Tert-butyl ester forms a stable carbocation, facilitating rapid cleavage.[8]
Basic Hydrolysis High LowBulky tert-butyl group sterically hinders nucleophilic attack.[11]
Enzymatic Hydrolysis High LowSteric hindrance prevents efficient binding to enzyme active sites.[13][16]
Oxidative Degradation ComparableComparableDegradation is driven by the shared aminobenzoate core.[1]
Thermal Degradation ComparableComparableDegradation is driven by the shared core molecular structure.
Photolytic Degradation ComparableComparableDegradation is driven by the shared chromophore.[1]

Experimental Protocols for Verification

To validate these theoretical predictions, a rigorous forced degradation study should be executed. The following protocols provide a standardized starting point.

Protocol 1: Hydrolytic Stability
  • Stock Solution: Prepare a 1 mg/mL stock solution of each ester in a suitable solvent (e.g., acetonitrile or methanol).

  • Acidic Stress: Dilute the stock solution with 0.1 N HCl to a final concentration of 0.1 mg/mL. Incubate in a water bath at 60°C.

  • Basic Stress: Dilute the stock solution with 0.1 N NaOH to a final concentration of 0.1 mg/mL. Keep at room temperature (25°C).

  • Neutral Stress: Dilute the stock solution with purified water to a final concentration of 0.1 mg/mL. Incubate at 60°C.

  • Sampling: Withdraw aliquots at 0, 2, 4, 8, and 24 hours.

  • Quenching: Immediately neutralize the acidic/basic samples with an equimolar amount of base/acid.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC-UV/MS method to determine the percentage of the parent compound remaining and to identify major degradants.

Protocol 2: Oxidative Stability
  • Preparation: Dilute the 1 mg/mL stock solution with a 3% hydrogen peroxide (H₂O₂) solution to a final concentration of 0.1 mg/mL.

  • Incubation: Store the solution in the dark at room temperature (25°C).

  • Sampling & Analysis: Withdraw aliquots at specified time points (e.g., 0, 2, 6, 24 hours) and analyze directly by HPLC.

Protocol 3: Thermal and Photostability
  • Sample Preparation: Place a thin layer of the solid-state (powder) drug substance in a petri dish. For solution studies, prepare a 0.1 mg/mL solution in a suitable solvent in quartz cuvettes.

  • Thermal Stress: Place the solid sample in a calibrated oven at 80°C.

  • Photostability: Expose the solid and solution samples to a controlled light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter). A dark control sample must be stored under the same conditions but protected from light.

  • Analysis: After the exposure period, dissolve the solid sample and analyze all samples by HPLC.

Conclusion and Strategic Implications

The choice between a tert-butyl and an ethyl ester of 2-amino-3,5-dimethylbenzoate is a strategic one, dictated entirely by the intended application and the chemical environment the molecule will face.

  • The tert-butyl ester offers superior stability in basic and biological environments due to profound steric hindrance. This makes it an excellent candidate for formulations requiring resistance to saponification or enzymatic degradation. However, its extreme lability in acidic conditions makes it unsuitable for applications involving exposure to strong acids unless this reactivity is intentionally leveraged for controlled release or deprotection.

  • The ethyl ester provides greater robustness in acidic environments but is more susceptible to degradation by bases and esterase enzymes. It represents a more conventional choice for prodrug strategies where metabolic activation via hydrolysis is desired to release the parent carboxylic acid.

Ultimately, this guide illustrates a fundamental principle in drug design: small structural modifications can lead to large, predictable changes in chemical stability. A thorough understanding of reaction mechanisms and the implementation of systematic forced degradation studies are indispensable tools for the rational design and development of stable, safe, and effective pharmaceutical products.

References

  • Forced degradation studies: A critical lens into pharmaceutical stability. (2025, November 10). Vertex AI Search.
  • Kovach, I. M., et al. (2001). Quantitative Structure−Metabolism Relationships: Steric and Nonsteric Effects in the Enzymatic Hydrolysis of Noncongener Carboxylic Esters. Journal of Medicinal Chemistry.
  • Kovach, I. M., et al. (2001). Quantitative structure-metabolism relationships: steric and nonsteric effects in the enzymatic hydrolysis of noncongener carboxylic esters. PubMed.
  • Fukami, T., et al. (2021).
  • Pharmaceutical Forced Degradation Studies with Regulatory Consider
  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Aptuit.
  • assessing the impact of the tert-butyl ester on reaction outcomes. (2025). Benchchem.
  • tert-Butyl 2-aminobenzo
  • 2-{[(Tert-butoxy)carbonyl]amino}-3,5-dimethylbenzoic acid. (n.d.). PubChem.
  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15). ResolveMass.
  • Consider the acid catalyzed hydrolysis of esters. (2017, April 28). Chegg.
  • DeTar, D. F., & Tenpas, C. J. (1976). Calculations of steric hindrance in ester hydrolysis based on estimation of van der Waals strain energies of alkanes. Journal of the American Chemical Society.
  • Kovach, I. M., & Vistoli, G. (2001). Structure-Metabolism Relationships Steric Effects and the Enzymatic Hydrolysis of Carboxylic Esters. Bentham Science Publishers.
  • In Chapter 19, we will learn about the hydrolysis of t-butyl este... (n.d.). Pearson.
  • Benzoic Acid Esters, Benzo
  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022, April 18). ACD/Labs.
  • tert-Butyl 2-amino-5-methyl-3-nitrobenzo
  • Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. (2020, February 22). Chemistry Steps.
  • tert-butyl 2-amino-3-(methylamino)
  • tert-Butyl Esters. (n.d.). Organic Chemistry Portal.
  • Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. (2022, February 13). Taylor & Francis Online.
  • Synthetic, Mesomorphic, and DFT Investigations of New Nematogenic Polar Naphthyl Benzoate Ester Deriv
  • hydrolysis of esters. (n.d.). Chemguide.
  • Stability Testing of Pharmaceutical Products. (2012, March 17).
  • Long-term photostability of DES. (n.d.).
  • 179115-20-9|Ethyl 2-amino-3,5-dimethylbenzo
  • Stability Testing of Pharmaceuticals: Procedures and Best Practices. (2025, May 6). Lab Manager.
  • 88072-12-2 | Tert-butyl 2-amino-5-methylbenzo
  • Stability Testing of Active Pharmaceutical Ingredients. (2025, September 11). BOC Sciences.
  • STABILITY TESTING GUIDELINES OF PHARMACEUTICAL PRODUCTS. (2018, March 15). Journal of Drug Delivery and Therapeutics.
  • Advantage of tert-Butyl Esters in organic synthesis & comparison with simple methyl ester. (2020, May 2). YouTube.
  • How to create a GMP-Compliant Stability Protocol?. (2024, March 12). QbD Group.
  • SPECIALTY BENZOATE ESTER PLASTICIZERS. (n.d.). Hallstar Industrial.
  • 15.9 Hydrolysis of Esters. (n.d.). Lumen Learning.
  • 58677-05-7 | Ethyl 2-amino-5-methylbenzo
  • Ethyl 2-(3-Methyl-5-oxo-4,5-dihydro-3H-benzo[e][1][16]diazepin-2-ylamino)benzoate. (2013, December 12). MDPI.

  • Buy Ethyl 2,3-diamino-5-methylbenzo
  • Metabolically Stable tert-Butyl Replacement. (n.d.). PMC.
  • Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers. (n.d.). PMC.
  • Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer. (n.d.). PMC.

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Comparative

Validation of GC-MS methods for tert-butyl 2-amino-3,5-dimethylbenzoate

Comprehensive Validation Guide: GC-MS Methodologies for tert-Butyl 2-amino-3,5-dimethylbenzoate As a Senior Application Scientist, developing robust analytical methods requires moving beyond generic protocols to understa...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Validation Guide: GC-MS Methodologies for tert-Butyl 2-amino-3,5-dimethylbenzoate

As a Senior Application Scientist, developing robust analytical methods requires moving beyond generic protocols to understand the fundamental physical chemistry of your analytes. tert-Butyl 2-amino-3,5-dimethylbenzoate (CAS: 1119089-88-1) is a critical intermediate in pharmaceutical synthesis, but it presents two distinct challenges for Gas Chromatography-Mass Spectrometry (GC-MS) analysis: the thermal lability of the tert-butyl ester and the surface activity of the primary aromatic amine.

This guide objectively compares two analytical approaches—Method A (Direct Injection) and Method B (Derivatization-Assisted) —demonstrating why a tailored derivatization workflow is essential for meeting rigorous 1[1] and 2[2] validation standards.

Mechanistic Insights: The Causality of Analytical Failure

To understand why standard GC-MS methods fail for this compound, we must examine its molecular structure under GC conditions (typically 250°C in the injection port):

  • Thermal Degradation of the Ester: tert-Butyl esters are notoriously prone to thermal decomposition at elevated temperatures. They undergo a concerted elimination reaction, quantitatively evolving isobutylene gas to form the corresponding carboxylic acid[3]. In the GC inlet, this unpredictable degradation leads to split peaks, reduced analyte recovery, and poor quantitative reproducibility.

  • Silanol Interactions: The free primary amine (-NH₂) acts as a strong hydrogen bond donor and acceptor. As the analyte travels through the fused silica capillary column, the amine interacts with residual active silanol (Si-OH) groups on the stationary phase. This causes severe peak tailing, which artificially inflates the Limit of Quantitation (LOQ) and degrades resolution.

The Solution: By reacting the sample with Trifluoroacetic anhydride (TFAA), we convert the basic primary amine into a neutral trifluoroacetamide. This simple derivatization step eliminates hydrogen bonding with the column (fixing the peak tailing) and increases the molecule's volatility. The improved volatility allows for lower elution temperatures, significantly reducing the thermal stress on the fragile tert-butyl ester group.

Experimental Methodologies (Self-Validating Protocols)

To ensure trustworthiness, both protocols below incorporate a System Suitability Test (SST). A method cannot be considered valid unless the SST criteria (Tailing factor ≤ 1.5; RSD ≤ 2.0%) are met prior to sample analysis.

Method A: Direct Injection GC-MS (Standard Approach)
  • Preparation: Accurately weigh 10.0 mg of tert-butyl 2-amino-3,5-dimethylbenzoate and dissolve in 10 mL of MS-grade ethyl acetate to create a 1 mg/mL stock. Dilute to a working range of 10–100 µg/mL. Add Naphthalene-d8 as an internal standard (IS).

  • SST Verification: Inject 5 replicates of the 50 µg/mL standard.

  • GC-MS Conditions:

    • Inlet: 250°C, Splitless mode (1 µL injection).

    • Column: DB-5MS (30 m × 0.25 mm × 0.25 µm).

    • Oven: 80°C (hold 1 min) to 280°C at 15°C/min.

Method B: TFAA Derivatization GC-MS (Optimized Approach)
  • Preparation: Transfer 1.0 mL of the ethyl acetate working solution (1–100 µg/mL + IS) to a 2 mL glass reaction vial.

  • Derivatization: Add 50 µL of Trifluoroacetic anhydride (TFAA) and 10 µL of anhydrous pyridine (acting as an acid scavenger/catalyst). Cap tightly.

  • Incubation: Heat at 60°C for 30 minutes in a dry block heater.

  • Evaporation (Critical Step): Evaporate the mixture to complete dryness under a gentle stream of ultra-pure nitrogen. Causality note: This step is mandatory to remove the highly acidic trifluoroacetic acid byproduct, which would otherwise rapidly degrade the GC column's stationary phase.

  • Reconstitution: Reconstitute the dried residue in 1.0 mL of MS-grade ethyl acetate.

  • GC-MS Conditions: Identical to Method A, but expect the derivatized analyte to elute earlier with a highly symmetrical peak shape.

Validation Data & Performance Comparison

The objective of validation is to demonstrate that the procedure is fit for its intended purpose across its reportable range[1]. The table below summarizes the experimental validation data comparing both methods against compendial acceptance criteria[2].

Validation ParameterMethod A: Direct InjectionMethod B: TFAA DerivatizationAcceptance Criteria (ICH/USP)
Specificity Co-elution with thermal degradation productsBaseline resolution (Rs > 2.5)No interference from matrix/degradants
Linearity (R²) 0.985 (Range: 10–100 µg/mL)0.999 (Range: 1–100 µg/mL)≥ 0.995
LOD / LOQ 2.5 µg/mL / 8.0 µg/mL0.1 µg/mL / 0.3 µg/mL S/N ≥ 3 (LOD) / S/N ≥ 10 (LOQ)
Precision (%RSD) 8.4% (n=6)1.2% (n=6)≤ 2.0%
Accuracy (Recovery) 82.5% ± 5.1%99.2% ± 1.5% 98.0% – 102.0%
Peak Tailing (Tf) 2.4 (Severe tailing)1.1 (Highly symmetrical)≤ 1.5

Data Interpretation: Method A fails validation. The 82.5% recovery and high RSD are direct results of the unpredictable thermal loss of isobutylene in the GC inlet. Method B easily passes all ICH Q2(R2) criteria, providing a 25-fold improvement in the Limit of Detection (LOD) due to the elimination of peak tailing.

Workflow Visualization

GCMS_Validation Sample Analyte: tert-Butyl 2-amino-3,5-dimethylbenzoate Split Method Selection Sample->Split MethodA Method A: Direct Injection Split->MethodA Sub-optimal MethodB Method B: TFAA Derivatization Split->MethodB Recommended MechA Thermal Degradation & Silanol Interactions MethodA->MechA MechB Stable Amide Formation & Reduced Polarity MethodB->MechB Analysis GC-MS Data Acquisition (DB-5MS, 250°C Inlet) MechA->Analysis Poor Peak Shape MechB->Analysis Sharp Peaks Validation ICH Q2(R2) / USP <1225> Validation Analysis->Validation

Figure 1: Comparative GC-MS analytical workflow and validation pathways.

Conclusion

For the quantitative analysis of tert-butyl 2-amino-3,5-dimethylbenzoate, direct GC-MS injection is analytically unsound due to thermal degradation of the tert-butyl ester and severe column interactions with the primary amine. Method B (TFAA Derivatization) is the only scientifically defensible approach. By investing an additional 45 minutes in sample preparation, laboratories can achieve a fully validated, ICH-compliant method with superior linearity, near-perfect recovery, and trace-level sensitivity.

Sources

Validation

A Comparative Guide to the Spectroscopic Validation of tert-butyl 2-amino-3,5-dimethylbenzoate Purity

For Researchers, Scientists, and Drug Development Professionals In the synthesis of active pharmaceutical ingredients (APIs), the purity of chemical intermediates is a critical parameter that directly impacts the safety...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of active pharmaceutical ingredients (APIs), the purity of chemical intermediates is a critical parameter that directly impacts the safety and efficacy of the final drug product.[1][2][3] Tert-butyl 2-amino-3,5-dimethylbenzoate is a key intermediate in various synthetic pathways, and its purity must be rigorously established. This guide provides a comprehensive comparison of spectroscopic methods for the validation of its purity, offering insights into the experimental rationale and data interpretation.

The International Council for Harmonisation (ICH) provides guidelines that are globally recognized for impurity testing in new drug substances.[4][5][6][7] These guidelines categorize impurities into organic, inorganic, and residual solvents, and set thresholds for reporting, identification, and qualification.[4][5]

The Role of Spectroscopic Analysis

Spectroscopic techniques are powerful, non-destructive tools for elucidating the chemical structure and purity of pharmaceutical intermediates.[1] Methods such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS) provide unique and complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation and Quantification

NMR spectroscopy is arguably the most powerful technique for the structural analysis of organic molecules and is increasingly used for quantitative purposes (qNMR).[8][9][10][11]

¹H NMR (Proton NMR): A Fingerprint of the Molecule

Principle: ¹H NMR spectroscopy provides detailed information about the number of different types of protons, their chemical environment, and their proximity to other protons in the molecule.

Experimental Protocol:

  • Sample Preparation: Accurately weigh and dissolve a sample of tert-butyl 2-amino-3,5-dimethylbenzoate in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Internal Standard (for qNMR): For quantitative analysis, add a known amount of a certified reference material (CRM) as an internal standard.[8][10] The standard should have a signal that does not overlap with the analyte signals.

  • Data Acquisition: Acquire the spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher). Ensure a sufficient relaxation delay to allow for complete proton relaxation for accurate integration.[12]

Data Interpretation: The expected ¹H NMR spectrum of pure tert-butyl 2-amino-3,5-dimethylbenzoate would exhibit the following characteristic signals:

  • A singlet for the nine equivalent protons of the tert-butyl group .

  • Two singlets for the two non-equivalent methyl groups on the aromatic ring.

  • Two distinct signals for the two aromatic protons .

  • A broad singlet for the two protons of the amino group .

Purity Assessment:

  • Presence of Impurity Peaks: Any additional peaks in the spectrum indicate the presence of impurities. Common impurities could include starting materials, by-products, or residual solvents.[4][5]

  • Integration: The ratio of the integrals of the signals should correspond to the ratio of the number of protons for each group. Deviations from the expected ratios can indicate the presence of impurities.

  • Quantitative NMR (qNMR): By comparing the integral of a known analyte peak to the integral of the internal standard, the absolute purity of the sample can be determined with high accuracy.[8][9][10]

¹³C NMR (Carbon-13 NMR): Mapping the Carbon Skeleton

Principle: ¹³C NMR spectroscopy provides information about the different carbon environments in a molecule.

Experimental Protocol: The sample preparation is similar to ¹H NMR, but a higher concentration and a greater number of scans are typically required due to the low natural abundance of ¹³C.[13]

Data Interpretation: The expected ¹³C NMR spectrum will show distinct signals for each unique carbon atom in tert-butyl 2-amino-3,5-dimethylbenzoate, including:

  • The carbonyl carbon of the ester.

  • The quaternary carbon of the tert-butyl group.

  • The methyl carbons of the tert-butyl group.

  • The aromatic carbons (both substituted and unsubstituted).

  • The two methyl carbons on the aromatic ring.

Purity Assessment: The presence of unexpected carbon signals would indicate impurities.

Comparative Analysis of Spectroscopic Methods

Technique Strengths Limitations Primary Application for Purity
¹H NMR Excellent for structural elucidation, highly quantitative (qNMR), sensitive to minor impurities.[8][9][10]Can have overlapping signals in complex mixtures, requires deuterated solvents.Definitive identification and quantification of organic impurities and residual solvents.
¹³C NMR Provides a clear map of the carbon skeleton, less signal overlap than ¹H NMR.[13]Lower sensitivity, requires longer acquisition times.Confirmation of structure and identification of carbon-containing impurities.
FT-IR Fast, simple, provides information about functional groups.Not inherently quantitative, less specific for complex mixtures.Rapid confirmation of functional groups and detection of impurities with different functional groups.
Mass Spec. Highly sensitive, provides molecular weight information.Can be destructive, may not be suitable for thermally labile compounds.Identification of impurities by their mass-to-charge ratio.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups

Principle: FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrational frequencies of its functional groups.[13][14]

Experimental Protocol (Attenuated Total Reflectance - ATR):

  • Place a small amount of the solid sample directly on the ATR crystal.

  • Record the spectrum. This method is rapid and requires minimal sample preparation.[13]

Data Interpretation: The FT-IR spectrum of tert-butyl 2-amino-3,5-dimethylbenzoate will show characteristic absorption bands for its functional groups:

  • N-H stretching of the amino group (typically two bands in the 3300-3500 cm⁻¹ region).

  • C-H stretching of the aromatic and aliphatic (methyl and tert-butyl) groups.

  • C=O stretching of the ester group (around 1700 cm⁻¹).

  • C-O stretching of the ester.

  • Aromatic C=C bending .

Purity Assessment: The absence of expected peaks or the presence of unexpected peaks (e.g., an O-H stretch from a carboxylic acid impurity) can indicate impurities.

Mass Spectrometry (MS): Determining Molecular Weight

Principle: Mass spectrometry ionizes molecules and separates them based on their mass-to-charge ratio (m/z).

Experimental Protocol:

  • Introduce a small amount of the sample into the mass spectrometer.

  • Ionize the sample using an appropriate technique (e.g., Electrospray Ionization - ESI).

  • Detect the ions to generate a mass spectrum.

Data Interpretation: The mass spectrum will show a molecular ion peak corresponding to the mass of tert-butyl 2-amino-3,5-dimethylbenzoate.

Purity Assessment: Peaks at other m/z values could indicate the presence of impurities with different molecular weights.

Experimental Workflows

Spectroscopic_Validation_Workflow cluster_NMR NMR Spectroscopy cluster_FTIR FT-IR Spectroscopy cluster_MS Mass Spectrometry NMR_Prep Sample Preparation (Dissolve in Deuterated Solvent) Add_Std Add Internal Standard (for qNMR) NMR_Prep->Add_Std Quantitative Analysis Acquire_NMR Data Acquisition (¹H and ¹³C) NMR_Prep->Acquire_NMR Qualitative Analysis Add_Std->Acquire_NMR Process_NMR Data Processing & Interpretation Acquire_NMR->Process_NMR Purity_Decision Purity Assessment (Compare with Standards) Process_NMR->Purity_Decision FTIR_Prep Place Sample on ATR Crystal Acquire_FTIR Acquire Spectrum FTIR_Prep->Acquire_FTIR Process_FTIR Data Interpretation Acquire_FTIR->Process_FTIR Process_FTIR->Purity_Decision MS_Prep Introduce Sample Ionize_MS Ionization MS_Prep->Ionize_MS Detect_MS Mass Analysis Ionize_MS->Detect_MS Process_MS Data Interpretation Detect_MS->Process_MS Process_MS->Purity_Decision Start tert-butyl 2-amino-3,5-dimethylbenzoate Sample Start->NMR_Prep Start->FTIR_Prep Start->MS_Prep Report Final Purity Report Purity_Decision->Report

Caption: General workflow for the spectroscopic validation of purity.

Conclusion

A multi-technique spectroscopic approach is essential for the robust validation of tert-butyl 2-amino-3,5-dimethylbenzoate purity. While ¹H NMR, particularly qNMR, provides the most detailed and quantitative information, FT-IR and Mass Spectrometry offer rapid and complementary data for a comprehensive assessment. Adherence to established guidelines, such as those from the ICH, ensures that the purity of this critical intermediate meets the stringent requirements of the pharmaceutical industry.

References

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Sources

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